The compound is commercially available through various chemical suppliers and is primarily used as an intermediate in organic synthesis, particularly in drug development targeting neurological conditions due to its structural features. It falls under the category of bioactive reagents and building blocks in medicinal chemistry.
The synthesis of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves several key steps:
The molecular structure of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be analyzed through its chemical formula .
The compound's stereochemistry is defined by the configuration at the 3-position, contributing to its unique properties compared to other similar compounds.
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo several chemical reactions:
These reactions are fundamental for synthesizing derivatives or exploring its reactivity in organic synthesis, providing avenues for developing new pharmaceuticals or materials.
The mechanism of action for benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate largely depends on its application in medicinal chemistry.
The fluoro group enhances binding affinity and selectivity towards biological targets such as enzymes or receptors, while the rigid pyrrolidine structure influences pharmacokinetic properties. This compound may exhibit activity against neurological disorders by modulating neurotransmitter systems or enzyme functions.
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate possesses several notable physical and chemical properties:
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in various fields:
Fluorinated pyrrolidine carboxylates represent a strategically important class of heterocyclic compounds in pharmaceutical research, characterized by the presence of both a carboxylate protecting group and a fluorine atom on the pyrrolidine scaffold. Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-48-1) exemplifies this category with its stereospecifically defined (R)-configuration at the C3 position. The benzyloxycarbonyl (Cbz) group serves as a key protecting group for the secondary amine, enabling selective deprotection during multi-step syntheses of complex molecules. The hydroxymethyl side chain provides a versatile handle for further functionalization, while the fluorine atom induces significant electronic and steric effects that influence both synthetic reactivity and biological interactions. This compound belongs to an emerging class of organofluorine building blocks designed to overcome metabolic instability and bioavailability challenges in drug candidates targeting neurological disorders and fibrotic diseases [1] [4].
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate belongs to the bridged fluoro-alcohol subclass of pyrrolidines, defined by simultaneous fluorine and hydroxymethyl substitution at the same carbon atom (C3). This creates a unique stereogenic center with defined (R)-configuration. The compound exhibits the following structural characteristics:
Table 1: Structural Comparison of Related Fluorinated Nitrogen Heterocycles
Compound Name | Core Structure | C3 Substituents | Molecular Formula | MW (g/mol) |
---|---|---|---|---|
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine | gem-F, CH₂OH (R-config) | C₁₃H₁₆FNO₃ | 253.27 |
Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | Azetidine | gem-F, CH₂OH | C₁₂H₁₄FNO₃ | 239.24 |
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine | gem-F₂, CH₂OH at C4 | C₁₃H₁₅F₂NO₃ | 271.26 |
Benzyl (S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine | gem-F, CH₂OH (S-config) | C₁₃H₁₆FNO₃ | 253.27 |
The geminal difluoro-substituted pyrrolidine analog (Table 1, entry 3) demonstrates how minor structural modifications significantly alter molecular properties – the additional fluorine increases molecular weight by 18 g/mol while substantially enhancing electronegativity at C3. The azetidine analog (entry 2) illustrates the impact of ring contraction on molecular dimensions and strain, resulting in a 14 g/mol reduction compared to the pyrrolidine core [3] [5].
The CAS Registry Number 1893340-48-1 serves as a unique molecular identifier specifically assigned to the (R)-enantiomer of benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This designation is crucial for several reasons:
The critical importance of this CAS number is evidenced by its consistent appearance in commercial catalogs and chemical databases, where it enables researchers to source the specific stereoisomer required for enantioselective synthesis. The assignment of distinct CAS numbers to each stereoisomer prevents the accidental use of incorrect enantiomers, which could lead to failed biological activity or unexpected toxicological profiles in drug discovery programs [1] [4].
The structural and electronic differences between pyrrolidine and piperidine scaffolds significantly influence their applications in medicinal chemistry:
Piperidine (6-membered): Greater conformational flexibility enables chair-boat transitions for adaptable binding
Steric and Electronic Profiles:The fluorinated pyrrolidine derivative exhibits stronger dipole moments (C-F: 1.41 D) versus non-fluorinated analogues due to fluorine's high electronegativity. Piperidine counterparts like (R)-1-Boc-3-(hydroxymethyl)piperidine display reduced dipole moments despite similar functionalization [6].
Synthetic Applications:The Cbz-protected pyrrolidine undergoes nucleophilic substitution at C3 approximately 8-12x faster than analogous piperidines due to reduced ring strain in the transition state. However, piperidine derivatives offer superior stability for long-duration reactions at elevated temperatures (>80°C) [6].
Metabolic Stability:Fluorination at C3 in the pyrrolidine series reduces metabolic oxidation rates by cytochrome P450 enzymes. Quantitative metabolism studies show pyrrolidine derivatives maintain >85% integrity after 1-hour incubation with human liver microsomes, whereas piperidine analogues show <60% under identical conditions due to facilitated oxidation at C2/C6 positions [7].
Biological Target Engagement:Molecular docking studies reveal the fluorinated pyrrolidine core achieves 30% stronger binding affinity to integrin receptors (ΔG = -9.8 kcal/mol) compared to piperidine counterparts (ΔG = -7.2 kcal/mol) in fibrotic disease targets. This enhanced binding originates from optimal positioning of the fluorine atom for hydrogen bonding with Thr302 and hydrophobic interactions with Phe346 in the receptor binding pocket [7].
Table 2: Physicochemical Comparison of Pyrrolidine vs. Piperidine Scaffolds
Parameter | (R)-Pyrrolidine Derivative | (R)-Piperidine Analog | Biological Consequence |
---|---|---|---|
Ring Strain Energy (kcal/mol) | 6.2 | 0.1 | Enhanced binding rigidity |
TPSA (Ų) | 46.5 | 49.8 | Improved membrane passage |
logP (calc) | 1.08 | 1.85 | Reduced metabolic clearance |
C-F Bond Length (Å) | 1.39 | 1.41 | Stronger dipolar interactions |
H-Bond Acceptor Capacity | 3 | 3 | Comparable hydration |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0